molecular formula C19H22Cl2N2O3S B10855474 1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one

1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one

Cat. No.: B10855474
M. Wt: 429.4 g/mol
InChI Key: OUPVMVHXMWBFDP-GOEBONIOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VVD-118313 involves multiple steps, starting with the preparation of the core structure, which includes a piperidine ring and a pyrrolidine ring. The key steps include:

    Formation of the Piperidine Ring: This involves the reaction of 3,4-dichlorophenyl with piperidine under controlled conditions.

    Formation of the Pyrrolidine Ring: This involves the reaction of a suitable precursor with a sulfonyl group to form the pyrrolidine ring.

    Coupling Reactions: The piperidine and pyrrolidine rings are then coupled together using a prop-2-yn-1-one linker.

Industrial Production Methods

Industrial production of VVD-118313 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

VVD-118313 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly involving the chloro groups, can be carried out to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield alcohols and amines.

Scientific Research Applications

VVD-118313 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the selective inhibition of JAK1 and its effects on various chemical pathways.

    Biology: Employed in research to understand the role of JAK1 in cytokine signaling and immune response.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of new drugs targeting JAK1 and related pathways

Mechanism of Action

VVD-118313 exerts its effects by selectively inhibiting JAK1 through binding to an allosteric cysteine residue (C817) in the non-catalytic pseudokinase domain. This binding blocks JAK1-dependent trans-phosphorylation and cytokine signaling, thereby modulating the immune response and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: An orthosteric JAK inhibitor that targets both JAK1 and JAK2.

    Upadacitinib: Another JAK inhibitor with a broader range of activity.

    Itacitinib: Selective for JAK1 but with different binding properties.

Uniqueness of VVD-118313

VVD-118313 is unique in its high selectivity for JAK1 over other JAK isoforms, such as JAK2 and JAK3. This selectivity reduces the likelihood of side effects associated with non-specific JAK inhibition, making it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C19H22Cl2N2O3S

Molecular Weight

429.4 g/mol

IUPAC Name

1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one

InChI

InChI=1S/C19H22Cl2N2O3S/c1-27(25,26)23-10-8-14(12-23)4-7-19(24)22-9-2-3-16(13-22)15-5-6-17(20)18(21)11-15/h5-6,11,14,16H,2-3,8-10,12-13H2,1H3/t14-,16+/m0/s1

InChI Key

OUPVMVHXMWBFDP-GOEBONIOSA-N

Isomeric SMILES

CS(=O)(=O)N1CC[C@@H](C1)C#CC(=O)N2CCC[C@H](C2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C#CC(=O)N2CCCC(C2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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